3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: see ) is a boronic acid pinacol ester derivative with a phenol core substituted by two chlorine atoms at positions 3 and 5, and a dioxaborolane group at position 2. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science for constructing biaryl systems . Its molecular formula is C₁₂H₁₅BCl₂O₃, with a molecular weight of 288.96 g/mol (predicted density: 1.28 g/cm³, boiling point: 379.2°C) . The electron-withdrawing chlorine substituents enhance the electrophilicity of the boron center, improving its reactivity in cross-coupling applications .
Properties
Molecular Formula |
C12H15BCl2O3 |
|---|---|
Molecular Weight |
289.0 g/mol |
IUPAC Name |
3,5-dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6,16H,1-4H3 |
InChI Key |
DOOKAOXAUBXWRU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of Halogenated Phenols
The most widely employed method involves Miyaura borylation , a palladium-catalyzed reaction converting aryl halides to boronic esters. For this compound, the precursor 2-bromo-3,5-dichlorophenol reacts with bis(pinacolato)diboron (B₂pin₂) under catalytic conditions:
Reaction Scheme:
$$ \text{2-Bromo-3,5-dichlorophenol} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst, Base}} \text{3,5-Dichloro-2-(pinacolatoboryl)phenol} $$
Optimized Conditions:
- Catalyst: PdCl₂(dppf) (1–2 mol%)
- Base: Potassium acetate (KOAc, 3 equiv)
- Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
- Temperature: 80–100°C, 12–24 hours.
Mechanistic Insights:
- Oxidative Addition: Pd⁰ inserts into the C–Br bond of the aryl halide.
- Ligand Exchange: The Pd intermediate coordinates with B₂pin₂.
- Transmetalation: Boron transfers to the aryl-Pd complex.
- Reductive Elimination: Pd⁰ regenerates, releasing the boronate product.
Yield Data:
| Precursor | Catalyst | Yield (%) | Source |
|---|---|---|---|
| 2-Bromo-3,5-dichlorophenol | PdCl₂(dppf) | 78–85 | |
| 2-Iodo-3,5-dichlorophenol | Pd(PPh₃)₄ | 82–88 |
Iodide precursors generally offer higher yields due to faster oxidative addition.
Halogen Exchange and Directed Borylation
An alternative route employs directed ortho-borylation using iridium catalysts. This method avoids pre-halogenation by leveraging the phenol’s directing group effect:
Reaction Scheme:
$$ \text{3,5-Dichlorophenol} + \text{HBpin} \xrightarrow{\text{Ir catalyst}} \text{3,5-Dichloro-2-(pinacolatoboryl)phenol} $$
Conditions:
- Catalyst: [Ir(OMe)(COD)]₂ (3 mol%)
- Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
- Solvent: Dichloromethane (DCM), 50°C, 24 hours.
Challenges:
- Competing borylation at other positions due to steric effects.
- Lower yields (~60%) compared to Miyaura borylation.
Optimization Strategies
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF) enhance Pd catalyst activity by stabilizing intermediates. Elevated temperatures (80–100°C) accelerate transmetalation but risk decomposition of the boronate group.
Solvent Screening Data:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 85 | 12 |
| 1,4-Dioxane | 82 | 14 |
| Toluene | 68 | 18 |
Catalyst Loading and Ligand Design
Bulky phosphine ligands (e.g., dppf) improve selectivity by reducing undesired coupling side reactions. Reducing Pd loading to 0.5 mol% with microwave irradiation (150°C, 1 h) achieves comparable yields (80%) while lowering costs.
Quality Control and Characterization
Purity Assurance:
- HPLC: ≥95% purity confirmed via reverse-phase chromatography.
- NMR: ¹¹B NMR shows a characteristic peak at δ 30–32 ppm for the boronate ester.
Spectroscopic Data:
- ¹H NMR (CDCl₃): δ 7.25 (s, 1H, aromatic), δ 1.30 (s, 12H, pinacol methyl).
- FT-IR: B–O stretch at 1340 cm⁻¹, O–H stretch at 3200 cm⁻¹.
Industrial-Scale Considerations
Large-scale synthesis necessitates:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds. The boronic ester group enables coupling with aryl halides under mild conditions.
| Reaction Conditions | Reagents/Catalysts | Products | Yield |
|---|---|---|---|
| Room temperature, aqueous base | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–85% |
| Microwave-assisted (100°C) | Pd(OAc)₂, SPhos ligand | Functionalized arenes | 90% |
Key features:
-
Chlorine substituents enhance electrophilic substitution regioselectivity.
-
Reactions tolerate diverse solvents (THF, DMF) but require inert atmospheres .
Oxidation and Hydrolysis
The boronic ester undergoes hydrolysis to form boronic acids, critical for further functionalization.
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | HCl (1M), 25°C, 12 h | 3,5-Dichloro-2-boronophenol |
| Oxidative cleavage | H₂O₂, NaOH, 50°C | Quinone derivatives |
Notes:
-
Hydrolysis products are sensitive to pH and temperature.
-
Oxidative pathways are less common but enable access to carbonyl-containing compounds .
Electrophilic Aromatic Substitution (EAS)
Chlorine substituents direct further substitution at specific positions.
| Reagent | Position | Product | Catalyst |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para | Nitro-substituted derivative | None |
| Br₂/FeBr₃ | Meta | Brominated analog | FeBr₃ |
Mechanistic insight:
-
Steric hindrance from the dioxaborolane ring limits substitution at the ortho position.
Nucleophilic Displacement
The phenol’s hydroxyl group can act as a leaving group under specific conditions.
| Nucleophile | Conditions | Product |
|---|---|---|
| Thiols | K₂CO₃, DMF, 80°C | Thioether derivatives |
| Amines | CuI, DIPEA, 100°C | Aryl amine conjugates |
Example: Reaction with benzyl mercaptan yields 3,5-dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzyl sulfide with 65% efficiency .
Comparative Reactivity with Structural Analogs
A comparison with the 2,6-dichloro isomer (CAS 1003298-87-0) highlights positional effects:
| Property | 3,5-Dichloro Isomer | 2,6-Dichloro Isomer |
|---|---|---|
| Suzuki coupling efficiency | 85% | 78% |
| EAS regioselectivity | Meta-dominant | Para-dominant |
| Hydrolysis rate (t₁/₂) | 2.5 h (pH 7) | 4.1 h (pH 7) |
Stability and Handling
Scientific Research Applications
3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to yield the final product .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The target compound’s 3,5-dichloro substitution creates a meta-directing electronic environment, enhancing boron reactivity compared to non-halogenated analogs (e.g., 3- or 4-boronate phenols) .
- Melting Points: Non-halogenated derivatives (e.g., 3- and 4-boronate phenols) exhibit higher crystallinity, evidenced by distinct melting points, whereas chloro-substituted analogs often exist as oils or amorphous solids .
Reactivity in Cross-Coupling Reactions
The target compound’s reactivity in Suzuki-Miyaura couplings is influenced by substituent positions:
- Chlorine Substituents: The 3,5-dichloro configuration increases electrophilicity at boron, accelerating transmetallation with palladium catalysts compared to methoxy-substituted analogs (e.g., 3-methoxy-5-boronate phenol) .
- Steric Hindrance: Analogues with adjacent substituents (e.g., 2,3-dichloro-4-boronate phenol) exhibit reduced reactivity due to steric clashes during catalyst coordination .
Biological Activity
3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, antifungal, and anticancer activities.
- Molecular Formula : CHBClO
- Molecular Weight : 288.96 g/mol
- CAS Number : 1003298-87-0
- Melting Point : 110 °C
- Solubility : Soluble in methanol
Antimicrobial Activity
Recent studies have shown that compounds similar to 3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL depending on the strain and conditions tested .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 4 - 8 |
| Mycobacterium tuberculosis | 0.5 - 1.0 |
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- In vitro studies revealed potent activity against various strains of Candida albicans, with MIC values significantly lower than those of standard antifungal agents like Fluconazole .
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | <0.05 - 0.1 |
| Fluconazole-resistant strains | <0.05 - 0.1 |
Anticancer Activity
The anticancer potential of related compounds has been explored:
- Compounds with similar dioxaborolane structures have shown promising results in inhibiting cancer cell proliferation in various cancer types. For example, certain derivatives exhibited IC values in the low micromolar range against breast and lung cancer cell lines .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various dioxaborolane derivatives against resistant bacterial strains. The results indicated that compounds with chlorinated phenolic structures had enhanced activity due to their ability to disrupt bacterial cell membranes.
- Anticancer Screening : Another investigation focused on the antiproliferative effects of dioxaborolane derivatives on cancer cell lines. The study highlighted that modifications in the substituents on the phenolic ring could significantly alter the biological activity.
Q & A
Q. What are the common synthetic routes for preparing 3,5-dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
The compound is typically synthesized via palladium-catalyzed cross-coupling or boronic esterification. A representative method involves reacting a halogenated phenol precursor (e.g., 3,5-dichlorophenol) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) under inert conditions . Alternatively, nucleophilic substitution using cesium carbonate in anhydrous THF with a boronic ester precursor can yield the target compound, followed by purification via column chromatography . Key considerations include moisture sensitivity and the need for rigorous exclusion of oxygen to prevent boronic ester hydrolysis.
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., dichloromethane/hexane). Data collection is performed using a diffractometer equipped with Mo-Kα radiation. Structure solution and refinement are carried out using software like SHELXL for small-molecule refinement and OLEX2 for visualization and analysis. Special attention is required for resolving disorder in the dioxaborolane ring or chlorine positions .
Q. What are its key reactivity features in Suzuki-Miyaura cross-coupling reactions?
The boronic ester moiety enables coupling with aryl halides under palladium catalysis. Optimized conditions involve Pd(PPh₃)₄ as the catalyst, sodium carbonate as the base, and a 3:1 mixture of dioxane/water at 80–100°C. Yields depend on steric hindrance from the chlorine substituents, which may slow transmetalation. Monitoring reaction progress via TLC or HPLC is recommended to avoid over- or under-coupling .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states during cross-coupling, particularly steric effects from chlorine substituents. Solvent effects are incorporated using the Polarizable Continuum Model (PCM). Computational studies may reveal whether the boronic ester’s Lewis acidity enhances oxidative addition rates in palladium complexes .
Q. What experimental strategies address solubility challenges in aqueous reaction media?
The compound’s low water solubility necessitates co-solvents (e.g., THF, ethanol) or surfactants (e.g., SDS). Alternatively, micellar catalysis using TPGS-750-M in water can improve dispersion. For biological assays, dimethyl sulfoxide (DMSO) is often used, but concentrations must remain below 1% to avoid cellular toxicity .
Q. How is its biological activity evaluated in enzyme inhibition studies?
Glycosidase inhibition assays involve incubating the compound with α-glucosidase or β-galactosidase in phosphate buffer (pH 6.8) and measuring residual activity via spectrophotometry (e.g., p-nitrophenol release at 405 nm). IC₅₀ values are calculated using nonlinear regression. For anticancer studies, cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to controls like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
